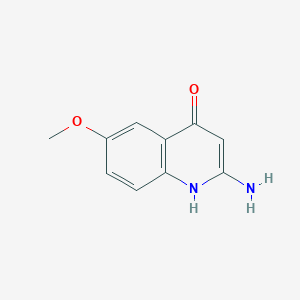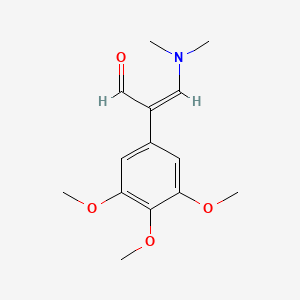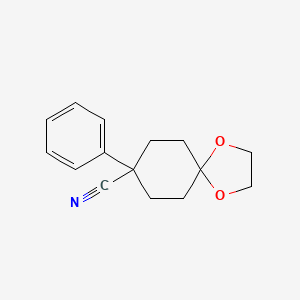
2-Amino-6-methoxyquinolin-4-OL
Overview
Description
2-Amino-6-methoxyquinolin-4-OL is a member of the quinoline family, which is known for its versatile applications in various fieldsThe quinoline structure, characterized by a benzene ring fused with a pyridine moiety, is a common scaffold in many biologically active molecules.
Preparation Methods
The synthesis of 2-Amino-6-methoxyquinolin-4-OL can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the modern techniques used to synthesize quinoline derivatives . Industrial production methods often focus on optimizing these reactions for higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-Amino-6-methoxyquinolin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield aminoquinoline derivatives .
Scientific Research Applications
2-Amino-6-methoxyquinolin-4-OL has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various quinoline derivatives. In biology and medicine, it has shown potential as an antimalarial, antimicrobial, and anticancer agent. Its ability to inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and topoisomerase makes it a valuable compound in drug discovery . Additionally, it is used in the development of fluorescent sensors and other industrial applications .
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxyquinolin-4-OL involves its interaction with molecular targets such as DNA gyrase and topoisomerase. By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, leading to the death of bacterial cells. In cancer cells, it can induce apoptosis by interfering with DNA repair mechanisms .
Comparison with Similar Compounds
2-Amino-6-methoxyquinolin-4-OL can be compared with other similar compounds such as 4-hydroxy-2-quinolones and 6-methoxyquinoline. While these compounds share a similar quinoline scaffold, this compound is unique due to its specific functional groups that confer distinct biological activities. For instance, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while 6-methoxyquinoline is used in the synthesis of fluorescent sensors .
Properties
IUPAC Name |
2-amino-6-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILCANEHQNHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493922 | |
| Record name | 2-Amino-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52176-55-3 | |
| Record name | 2-Amino-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















